molecular formula C41H61N11O12 B568413 GADPH (79-86) (PORCINE) CAS No. 122268-34-2

GADPH (79-86) (PORCINE)

Cat. No.: B568413
CAS No.: 122268-34-2
M. Wt: 900.004
InChI Key: HPIKMKCHEDDBFC-RVVDMIPZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GADPH (79-86) (Porcine) is a peptide fragment derived from porcine glyceraldehyde-3-phosphate dehydrogenase (GADPH), a multifunctional enzyme involved in glycolysis, apoptosis, and post-translational modifications . The peptide sequence is Pro-Ala-Asn-Ile-Lys-Trp-Gly-Asp (molecular weight: 900.01) and corresponds to residues 79–86 of the porcine GADPH protein . This peptide has been identified as an angiotensin-converting enzyme (ACE) inhibitor, with its activity first reported by Kohama et al. (1989) . Unlike the full-length GADPH protein, which is widely used as a reference gene in molecular studies (e.g., qPCR, Western blot) , this fragment represents a specialized functional domain with distinct biochemical properties.

Properties

CAS No.

122268-34-2

Molecular Formula

C41H61N11O12

Molecular Weight

900.004

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]butanedioic acid

InChI

InChI=1S/C41H61N11O12/c1-4-21(2)34(52-39(61)29(17-31(43)53)50-35(57)22(3)47-37(59)26-13-9-15-44-26)40(62)49-27(12-7-8-14-42)38(60)51-28(16-23-19-45-25-11-6-5-10-24(23)25)36(58)46-20-32(54)48-30(41(63)64)18-33(55)56/h5-6,10-11,19,21-22,26-30,34,44-45H,4,7-9,12-18,20,42H2,1-3H3,(H2,43,53)(H,46,58)(H,47,59)(H,48,54)(H,49,62)(H,50,57)(H,51,60)(H,52,61)(H,55,56)(H,63,64)/t21-,22-,26-,27-,28-,29-,30-,34-/m0/s1

InChI Key

HPIKMKCHEDDBFC-RVVDMIPZSA-N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C3CCCN3

Origin of Product

United States

Chemical Reactions Analysis

Origin and Structural Characterization

GAPDH (79-86) is derived from acid-limited proteolysis of porcine muscle GAPDH under specific conditions (1 M acetic acid, 20 mM HCl, 120°C for 5 min) . This cleavage occurs at Asp-Pro and Asp-Ala peptide bonds, releasing the bioactive octapeptide. The sequence aligns with residues critical for enzymatic interactions:

Position7980818283848586
Amino AcidProAlaAsnIleLysTrpGlyAsp

Key residues : Lys-83 and Trp-84 are essential for ACE binding, while Asp-86 contributes to structural stability .

ACE Inhibition Mechanism

GAPDH (79-86) acts as a non-competitive inhibitor of ACE, binding outside the enzyme’s active site. Studies using rabbit lung ACE and synthetic analogs demonstrate:

  • Ki value : ~1.6 µM (porcine variant inferred from human homolog data) .

  • Zinc ion interaction : The peptide interferes with Zn²⁺ coordination in ACE’s catalytic domain, as evidenced by reduced inhibition in EDTA-treated assays .

Table 1: Inhibitory Parameters of GAPDH (79-86) Across Species

SpeciesSequence (79-86)Ki (µM)Inhibition TypeReference
PorcinePro-Ala-Asn-Ile-Lys-Trp-Gly-Asp1.6*Non-competitive
HumanPro-Glu-Asn-Ile-Lys-Trp-Gly-Asp1.6Non-competitive
TunaPro-Thr-His-Ile-Lys-Trp-Gly-Asp2.1Non-competitive

*Estimated based on structural homology .

Reaction Conditions and Stability

  • Proteolytic release : Acid hydrolysis selectively cleaves GAPDH at labile Asp-X bonds .

  • Thermal stability : The peptide retains activity after heating (120°C for 5 min) .

  • pH sensitivity : Optimal inhibitory activity observed at pH 7.4–8.0, with reduced efficacy under acidic conditions (pH <6.0) .

Biochemical Interactions

  • Lysine reactivity : The ε-amino group of Lys-83 forms hydrogen bonds with ACE’s His-513 and Glu-411, critical for inhibition .

  • Tryptophan role : Trp-84 stabilizes the peptide-enzyme complex via hydrophobic interactions .

Figure 1: Proposed Binding Mechanism of GAPDH (79-86) to ACE

text
ACE Active Site ┌───────────────┐ │ Zn²⁺ │←─(Asp-86) │ His-513 │←─(Lys-83) │ Glu-411 │ └───────────────┘

Comparative Analysis with Other Peptides

GAPDH-derived ACE inhibitors share a conserved core (Ile-Lys-Trp) but vary in residues 79–81, affecting potency:

Peptide SourceResidue VariabilityRelative Potency (vs. Porcine)
PorcinePro-Ala-Asn1.0x
HumanPro-Glu-Asn0.9x
TunaPro-Thr-His0.7x

Research Implications

  • Therapeutic potential : Low-molecular-weight ACE inhibitors inspired by GAPDH (79-86) are being explored for hypertension treatment .

  • Biocatalytic applications : The peptide’s stability under harsh conditions suggests utility in industrial enzymatic processes .

Comparison with Similar Compounds

Data Tables

Table 1: Functional Roles of GADPH (79-86) (Porcine) vs. Related Compounds

Compound/Protein Source/Sequence Function/Use Stability/Notes References
GADPH (79-86) (Porcine) Pro-Ala-Asn-Ile-Lys-Trp-Gly-Asp ACE inhibitor Specific activity (Kohama et al., 1989)
Full-Length GADPH Porcine/Human Glycolysis, reference gene Variable stability in qPCR
GADPH Isoforms Human/Caco-2 cells Apoptosis, translation Altered by AgNPs exposure
IPO8 (Reference Gene) Human qPCR normalization High stability in tumors

Research Findings and Implications

  • Reference Gene Limitations: While full-length GADPH is frequently used for normalization, its expression variability in tumor samples and stress conditions undermines reliability .
  • Multifunctionality of GADPH : The protein’s involvement in glycolysis, apoptosis, and translation contrasts with the (79-86) fragment’s specialized role, illustrating functional diversity within the same protein .

Q & A

Q. Basic

  • Peptide-blocking assays : Pre-incubate antibodies with excess GADPH (79-86) peptide; signal reduction confirms specificity.
  • Western blot with species-specific lysates : Test reactivity against lysates from target and non-target species (e.g., human, murine).
  • Immunohistochemistry controls : Include tissues lacking GADPH expression to rule out background noise. For example, in trophoblast studies, antibody validation ensured accurate detection of HLA-G+/KRT7+ cells .

In proteomic studies, how does the use of GADPH (79-86) as an internal standard influence the interpretation of post-translational modification (PTM) data?

Advanced
GADPH’s PTM status (e.g., phosphorylation, acetylation) under certain conditions can interfere with its utility as a loading control. To address this:

  • PTM profiling : Use mass spectrometry to screen GADPH modifications in experimental samples.
  • Alternative standards : Employ recombinant proteins or stable isotope-labeled peptides (SILAC) for PTM-specific normalization.
  • Data normalization tiers : Separate analyses for total protein levels and PTM-specific signals. Studies on embryonic stem cells highlight the need for orthogonal validation when GADPH modifications correlate with experimental variables .

What experimental designs are recommended for studies investigating GADPH (79-86) as a functional epitope rather than a control?

Advanced
When studying the peptide’s biological role (e.g., in immune responses):

  • Structural modeling : Use tools like PyMOL or AlphaFold to predict epitope accessibility and binding interactions.
  • Functional assays : Conduct competitive inhibition experiments (e.g., T-cell activation assays) to assess immunogenicity.
  • In vivo validation : Utilize knock-in models expressing porcine GADPH to study cross-species immune responses. Research on germ granule mRNAs employed Drosophila GADPH as a comparator to validate target-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.